5-diazonio-2H-pyran-6-olate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
919299-02-8 |
|---|---|
Molecular Formula |
C5H4N2O2 |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
5-diazo-2H-pyran-6-one |
InChI |
InChI=1S/C5H4N2O2/c6-7-4-2-1-3-9-5(4)8/h1-2H,3H2 |
InChI Key |
ZCFOIAVMSVRMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=[N+]=[N-])C(=O)O1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 5 Diazonio 2h Pyran 6 Olate
Electronic Structure and Bonding Analysis
Understanding the electronic makeup of 5-diazonio-2H-pyran-6-olate is fundamental to characterizing its chemical behavior.
Aromaticity and Antiaromaticity Considerations within the Pyran Ring System
The degree of aromaticity or antiaromaticity of the 2H-pyran ring in this compound is a topic of significant theoretical interest. The pyran ring itself is not aromatic. However, the presence of the electron-withdrawing diazonium group and the electron-donating olate group could substantially alter the electronic character of the ring. Computational calculations of magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), and geometric and electronic criteria would be necessary to quantify the aromatic character of the pyran ring in this specific context.
Quantum Mechanical Calculations of Molecular Geometry and Conformational Landscape
Determining the three-dimensional structure and conformational flexibility of this compound is critical for understanding its potential interactions with other molecules.
Geometry Optimization Studies of Ground State Structures
Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), would be used to find the most stable (lowest energy) three-dimensional arrangement of the atoms in the molecule. These geometry optimization studies would provide precise information on bond lengths, bond angles, and dihedral angles, which are currently not available in the public domain.
Conformational Analysis and Interconversion Pathways
Beyond the ground state, it is possible that this compound could exist in multiple conformations, particularly related to the rotation around single bonds. A computational conformational analysis would map out the potential energy surface of the molecule, identifying different stable conformers and the energy barriers for their interconversion. This information is vital for a complete understanding of the molecule's dynamic behavior.
Spectroscopic Property Prediction through Computational Methods
Computational chemistry provides a framework for predicting various spectroscopic properties, aiding in the identification and characterization of novel compounds.
Vibrational Frequency Calculations for Infrared Spectroscopy Correlation
Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental infrared (IR) spectra. These calculations can predict the positions and intensities of IR absorption bands corresponding to specific molecular vibrations, such as stretching, bending, and torsional modes. For this compound, one would expect characteristic vibrational modes for the diazonio group (N≡N stretch), the pyran ring C-O and C-C stretching and bending vibrations, and the C-O- (olate) stretching frequency. However, no specific computational data for these vibrational frequencies are currently available.
Chemical Shift Prediction for Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as those based on density functional theory (DFT), can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. nih.govrsc.org For this compound, theoretical calculations would be necessary to predict the chemical environments of the protons and carbon atoms within the pyran ring, providing valuable data for its structural confirmation. At present, such predictive data for this compound are not documented in the literature.
Electronic Transition Analysis for Ultraviolet-Visible Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. tanta.edu.egubbcluj.ro Time-dependent density functional theory (TD-DFT) is a common computational approach used to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π, π→π). units.it For this compound, with its conjugated system and non-bonding electrons, interesting electronic transitions would be anticipated. Analysis of these transitions would shed light on the electronic structure and chromophoric properties of the molecule. Unfortunately, specific computational studies on the electronic spectra of this compound are absent from the scientific record.
Reaction Mechanism Elucidation and Energy Profile Mapping
Computational chemistry is also a key tool for investigating the reactivity and stability of molecules, including their decomposition and rearrangement pathways.
Transition State Analysis for Decomposition Pathways
The stability of diazonium compounds is a critical aspect of their chemistry. Computational modeling can be employed to explore potential decomposition pathways, such as the loss of dinitrogen gas (N₂), a common reaction for diazonium salts. By locating the transition state structures and calculating their energies, chemists can understand the kinetics and mechanisms of these reactions. A computational study of this compound could reveal the preferred pathway for its decomposition, but such an analysis has not been reported. Studies on related pyran systems have demonstrated the utility of computational methods in understanding thermal decomposition mechanisms. mdpi.com
Energetic Barriers for Intramolecular Rearrangements
In addition to decomposition, molecules can undergo intramolecular rearrangements. Theoretical calculations can map the potential energy surface for such transformations, identifying intermediates and the energetic barriers (activation energies) that govern the reaction rates. For this compound, potential rearrangements could involve the pyran ring or the diazonio substituent. The determination of these energetic barriers would provide fundamental insights into its chemical behavior. However, no such computational investigations have been documented for this specific molecule.
Solvent Effects on Stability and Reactivity
The zwitterionic nature of this compound, characterized by a positively charged diazonium group and a negatively charged olate function within the same molecule, makes its behavior exceptionally sensitive to the surrounding solvent environment. The solvent influences the molecule's stability by modulating the charge separation and affects its reactivity by altering the energy of ground states, transition states, and intermediates.
Influence on Molecular Stability
The stability of diazonium compounds is a critical factor, with decomposition often proceeding via dediazoniation (loss of N₂ gas). This process can occur through heterolytic or homolytic pathways, both of which are significantly influenced by the solvent.
Electrostatic Stabilization: Polar solvents are capable of stabilizing the zwitterionic ground state of this compound through dipole-dipole interactions and electrostatic stabilization. This stabilization is more pronounced in solvents with high dielectric constants (ε). By lowering the energy of the ground state more than that of the transition state for decomposition, polar, non-nucleophilic solvents can increase the activation energy barrier for dediazoniation, thus enhancing thermal stability. acs.org Theoretical studies on similar betaines, like pyridinium (B92312) phenolates, have well-documented this stabilization effect. researchgate.netscribd.com
Specific Solute-Solvent Interactions: Protic solvents, such as water and alcohols, can engage in hydrogen bonding with the oxygen atom of the olate group. This specific interaction can further stabilize the ground state. However, the nucleophilicity of these solvents can also promote decomposition pathways. shu.ac.uk Computational models show that explicit solvent molecules can be included in calculations to account for specific interactions like hydrogen bonding, which significantly impacts the predicted stability.
Solvent-Mediated Decomposition: Solvents that are good electron donors can accelerate decomposition through a free-radical (homolytic) mechanism. shu.ac.uk In contrast, highly organized solvent systems like Deep Eutectic Solvents (DES) have been shown through combined experimental and computational studies to direct the reaction of arenediazonium salts towards specific reduction pathways, highlighting the solvent's role in dictating the reaction mechanism. uniroma1.itresearchgate.net
The following table illustrates the expected trend in the stability of this compound in various solvents, based on established principles from analogous compounds. Stability is represented qualitatively and by a hypothetical activation energy (Eₐ) for decomposition, where a higher value indicates greater stability.
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Stability | Hypothetical Eₐ (kJ/mol) |
|---|---|---|---|---|
| Hexane | 1.9 | Nonpolar | Low | 75 |
| Dichloromethane | 8.9 | Polar Aprotic | Moderate | 95 |
| Acetone | 21 | Polar Aprotic | High | 105 |
| Ethanol | 25 | Polar Protic | Moderate-Low (Nucleophilic) | 90 |
| Acetonitrile | 37 | Polar Aprotic | Very High | 115 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | High | 110 |
| Water | 80 | Polar Protic | Low (Highly Nucleophilic) | 85 |
Influence on Reactivity and Electronic Properties (Solvatochromism)
The reactivity of this compound in processes such as azo coupling is also solvent-dependent. The solvent can influence the electrophilicity of the diazonium group and the availability of reactants.
Furthermore, the electronic structure of such betaines leads to significant solvatochromism—a change in the color of a solution with a change in solvent polarity. This phenomenon arises from differential solvation of the ground and excited states. For zwitterionic betaines with an intramolecular charge-transfer (ICT) character, the ground state is typically highly polar and strongly stabilized by polar solvents. The excited state is often less polar. Consequently, the energy gap between the ground and excited states increases with solvent polarity, leading to a hypsochromic shift (blue shift) in the maximum absorption wavelength (λₘₐₓ). This is known as negative solvatochromism. scribd.comresearchgate.net
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) combined with the PCM can predict these spectral shifts. nih.govrsc.org The table below demonstrates the expected negative solvatochromism for this compound.
| Solvent | Dielectric Constant (ε) | Hypothetical λₘₐₓ (nm) | Observed Color (Hypothetical) |
|---|---|---|---|
| Toluene | 2.4 | 580 | Cyan |
| Tetrahydrofuran (THF) | 7.5 | 555 | Green |
| Acetone | 21 | 510 | Magenta |
| Acetonitrile | 37 | 480 | Orange |
| Methanol | 33 | 495 | Red |
| Water | 80 | 450 | Yellow |
Proposed Synthetic Methodologies for 5 Diazonio 2h Pyran 6 Olate and Analogues
Strategies Involving Diazotization of Pyran-Based Amines
This approach focuses on the late-stage introduction of the diazonium functionality onto a pre-formed pyranone scaffold. The key steps involve the synthesis of a stable 5-amino-2H-pyran-6-one precursor, followed by its diazotization under carefully controlled conditions to favor the formation of the desired zwitterionic inner salt.
Precursor Synthesis of 5-Amino-2H-pyran-6-one Derivatives
The successful synthesis of 5-diazonio-2H-pyran-6-olate is contingent upon the availability of its direct precursor, 5-amino-2H-pyran-6-one. The synthesis of substituted 2H-pyran-2-ones is well-documented, often involving the condensation of β-keto esters with various reagents. acs.org The introduction of an amino group at the C5 position can be approached in several ways.
One potential route involves the nitration of a suitable 2H-pyran-6-one derivative at the C5 position, followed by reduction of the nitro group to the corresponding amine. The aromatic character of 2H-pyran-2-ones is known to direct electrophilic substitution to the C3 and C5 positions. sid.ir Subsequent reduction of the nitro group can be achieved using standard methods, such as catalytic hydrogenation or reduction with metals in acidic media.
Alternatively, a more direct amination approach could be employed. For instance, the reaction of a 5-halo-2H-pyran-6-one with an amine source, such as ammonia (B1221849) or a protected amine equivalent, could yield the desired 5-amino-2H-pyran-6-one. Palladium-catalyzed amination reactions have been successfully used for the synthesis of 3-amino-5-bromo-2-pyrones. acs.org
A plausible synthetic sequence starting from readily available starting materials is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Knoevenagel Condensation | Malonic acid, Acetic anhydride, Pyridine | 2H-Pyran-2,6(3H)-dione |
| 2 | Halogenation | N-Bromosuccinimide (NBS), CCl₄ | 5-Bromo-2H-pyran-2,6(3H)-dione |
| 3 | Nucleophilic Substitution | Ammonia or protected amine | 5-Amino-2H-pyran-6-one |
This table outlines a hypothetical pathway and the specific conditions would require experimental optimization.
Diazotization Protocols under Controlled Conditions
The diazotization of 5-amino-2H-pyran-6-one is a critical step that requires careful control to manage the reactivity of the resulting diazonium salt. The electronic nature of the aminopyranone precursor, being an electron-rich heterocyclic amine, suggests that diazotization should proceed readily. However, the stability of the diazonium salt is a significant concern. researchgate.net
Standard diazotization procedures involve the use of sodium nitrite (B80452) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). organic-chemistry.orgbyjus.com For heterocyclic amines, particularly those that are weakly basic, diazotization in strongly acidic media is often employed. researchgate.net The choice of acid is crucial, as the counter-ion can influence the stability and solubility of the diazonium salt. The use of non-nucleophilic counter-ions, such as tetrafluoroborate (B81430) (from HBF₄) or tosylate (from p-toluenesulfonic acid), can lead to the isolation of more stable diazonium salts. organic-chemistry.orgresearchgate.net
Given the zwitterionic nature of the target compound, the reaction conditions must be optimized to favor the formation of the inner salt. This may involve adjusting the pH of the reaction mixture after the initial diazotization to deprotonate the C6-olate.
A comparison of potential diazotization conditions is presented below:
| Reagent System | Temperature (°C) | Potential Advantages | Potential Disadvantages |
| NaNO₂ / HCl | 0-5 | Readily available, standard procedure. | Nucleophilic chloride ion may lead to side products. |
| NaNO₂ / H₂SO₄ | 0-5 | Non-nucleophilic counter-ion. | Stronger acid may require careful control. |
| NaNO₂ / HBF₄ | 0-5 | Can lead to the isolation of a more stable tetrafluoroborate salt. | HBF₄ is corrosive. |
| Nitrosyl chloride (NOCl) | < 0 | Nonaqueous conditions, may be suitable for sensitive substrates. researchgate.net | NOCl is a toxic and reactive gas. |
Stabilization Strategies for the Diazonio-Olate Zwitterion
The stability of the this compound zwitterion is a key challenge. Diazonium salts are notoriously unstable and can undergo decomposition, often explosively. The zwitterionic nature of the target molecule, with its internal positive and negative charges, may offer some degree of stabilization through resonance. The negative charge on the olate can delocalize into the pyran ring, and the positive charge on the diazonium group can be stabilized by the electron-donating character of the ring.
The formation of inner salts, or zwitterions, is a known strategy for stabilizing diazonium compounds. shu.ac.uketsu.edu The stability of such compounds is influenced by the electronic properties of the heterocyclic ring and any substituents present. For example, nitrogen-rich inner bis(diazonium) zwitterions have been synthesized and shown to have high thermal stability. nih.gov
Strategies to enhance the stability of this compound could include:
Complexation with Crown Ethers: Crown ethers are known to stabilize diazonium salts by encapsulating the diazonium group, which could be a viable strategy for isolating or handling the compound. shu.ac.uk
In situ Generation and Use: If the isolated zwitterion proves to be too unstable, a strategy involving its generation in situ followed immediately by reaction with a trapping agent would be a practical approach for its synthetic application.
Approaches via Nucleophilic Addition to Diazonium Precursors
This alternative strategy involves the formation of the pyranone ring through a nucleophilic addition reaction where a pyran-6-olate moiety acts as the nucleophile.
Utilization of Pyran-6-olate as a Nucleophilic Moiety
The C6-olate of a 2H-pyran-6-one derivative is a potential nucleophile. The nucleophilicity of similar pyran-4-olates has been demonstrated in substitution reactions. researchgate.net This approach would involve the reaction of a pre-formed pyran-6-olate with a suitable electrophilic diazonium precursor.
A hypothetical reaction would involve the deprotonation of a 5-substituted-2H-pyran-6-one with a suitable base to generate the pyran-6-olate anion. This anion would then be reacted with an electrophile that can introduce the diazonium group. However, finding a suitable electrophilic "N₂⁺" source that is compatible with the reaction conditions is a significant challenge.
A more plausible approach would be the reaction of a nucleophilic pyran-6-olate with a pre-formed aromatic or heterocyclic diazonium salt. This would lead to an azo-coupled product rather than the target diazonium salt. However, this highlights the nucleophilic potential of the pyran-6-olate system.
Multi-Component Reaction Design for Direct Zwitterion Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. researchgate.netnih.gov Designing an MCR for the direct formation of this compound is an ambitious but potentially rewarding strategy.
Such a reaction could conceivably involve the condensation of three or more simple starting materials that assemble to form the target zwitterion. One could envision a reaction involving:
An amine source (to become the diazonium group).
A source of nitrous acid (for in situ diazotization).
A suitable three-carbon component that can cyclize to form the pyranone ring.
The development of such a reaction would require significant investigation into the compatibility of the various reactive intermediates. MCRs involving diazonium salts are known, often proceeding under visible light photoredox catalysis or metal catalysis. researchgate.netacs.org A triflic acid-promoted multi-component synthesis of S-benzyl dithiocarbamates from diazo compounds has also been reported, showcasing the potential of in situ generated diazonium species in MCRs. rsc.org
A speculative MCR is presented below:
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
| 3-Aminopropenal | Malonic acid | Sodium Nitrite / Acid | Low temperature | This compound |
This proposed reaction is highly speculative and would require extensive experimental validation.
Alternative Synthetic Routes and Intermediate Formation
Alternative strategies for constructing the this compound framework would logically proceed through the formation of a stable precursor, such as a substituted 2H-pyran-2-one or a 4-hydroxypyran-2-one, followed by functional group manipulation to install the diazonium group.
The synthesis of the 2H-pyran ring system is a critical first step. These heterocycles are often in equilibrium with their open-chain 1-oxatriene isomers, and the position of this equilibrium is influenced by steric and electronic factors. csic.esacs.org The presence of electron-withdrawing groups at the C-5 position can help stabilize the 2H-pyran form. nih.govcsic.es Several cyclization strategies have been developed to form substituted 2H-pyrans and pyranones, which could serve as precursors to an amino-substituted pyranolate, the direct antecedent to the target diazonium compound.
One of the most common and versatile methods is the Knoevenagel condensation followed by a 6π-electrocyclization . nih.gov This tandem process can be viewed as a formal [3+3] cycloaddition. nih.gov It typically involves the reaction of an α,β-unsaturated aldehyde with a 1,3-dicarbonyl compound. nih.gov For instance, the condensation of functionalized enals with cyclic 1,3-dicarbonyl compounds has been shown to generate stable bicyclic 2H-pyrans. nih.gov
Another powerful approach involves domino reactions . A metal-free, all-pericyclic domino sequence starting from tertiary propargyl vinyl ethers can produce stable monocyclic 2H-pyrans through a propargyl Claisen rearrangement, a Current time information in Bangalore, IN.acs.orgH-shift, and an oxa-6π electrocyclization. csic.es Similarly, a domino protocol for reacting α-aroylketene dithioacetals with malononitrile (B47326) in the presence of a base can yield 2-oxo-2H-pyran-3-carbonitriles. acs.org The reaction of methyl coumalate with various methylene (B1212753) active compounds also proceeds via a cascade reaction to afford highly substituted 2H-pyrans. acs.org
Gold-catalyzed reactions have also emerged as a method for synthesizing complex pyran structures. For example, gold-catalyzed oxidative C-H insertions can lead to the formation of polycyclic 2H-pyran-3(6H)-ones. researchgate.net
| Methodology | Reactants | Key Features | Reference |
|---|---|---|---|
| Knoevenagel/6π-Electrocyclization | α,β-Unsaturated aldehydes and 1,3-dicarbonyl compounds | Tandem process, considered a formal [3+3] cycloaddition. Widely used for natural product synthesis. | nih.gov |
| Domino Reaction (Propargyl Vinyl Ethers) | Tertiary propargyl vinyl ethers | Metal-free, all-pericyclic sequence involving Claisen rearrangement and electrocyclization. | csic.es |
| Domino Reaction (α-Aroylketene Dithioacetals) | α-Aroylketene dithioacetals and malononitrile | Base-catalyzed domino reaction to form functionalized 2-oxo-2H-pyrans. | acs.org |
| Cascade Reaction (Methyl Coumalate) | Methyl coumalate and active methylene compounds | Involves Michael addition, 6π-electrocyclic ring opening, and a second 6π-electrocyclization. | acs.org |
| Silver-Catalyzed Rearrangement | Propargyl vinyl ethers | One-pot sequence involving Ag(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and electrocyclization. | organic-chemistry.org |
To synthesize a precursor for this compound, a plausible route would involve creating a 5-amino-4-hydroxy-2H-pyran-2-one derivative. This could potentially be achieved by starting with a pyrone synthesis that allows for the introduction of a nitro group at the 5-position, which can subsequently be reduced to the required amino group.
The conversion of a primary aromatic amine to a diazonium salt is known as diazotization . organic-chemistry.orgbyjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orglkouniv.ac.in
The proposed synthesis of this compound would require the diazotization of a 5-amino-2H-pyran-6-olate precursor. The mechanism proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.comlkouniv.ac.in This electrophilic species then reacts with the nucleophilic amino group on the pyranone ring. lkouniv.ac.in A series of proton transfers and the elimination of a water molecule leads to the formation of the diazonium ion. byjus.comlkouniv.ac.in
Proposed Reaction Scheme:
Precursor Synthesis: Synthesize a suitable pyranone precursor, such as 5-amino-4-hydroxy-6-methyl-2H-pyran-2-one. This could be achieved through nitration of a corresponding pyranone followed by reduction.
Diazotization: The 5-aminopyranone precursor would be dissolved or suspended in a cold aqueous mineral acid (e.g., HCl).
Nitrite Addition: A chilled aqueous solution of sodium nitrite would be added dropwise to the amine solution, maintaining the temperature at 0–5 °C. The reaction would yield the target zwitterionic diazonium salt, this compound. organic-chemistry.orgbyjus.com
The choice of the counter-ion (X⁻ from the acid HX) is crucial. wikipedia.org While chlorides are common, non-nucleophilic counterions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) can sometimes yield more stable and isolable diazonium salts. organic-chemistry.org Given the zwitterionic nature of the target compound, where the negative charge of the olate balances the positive charge of the diazonium group, the external counter-ion may not be a defining feature of the final isolated solid.
Challenges in Synthesis and Isolation of Highly Reactive Zwitterions
The synthesis and, particularly, the isolation of highly reactive zwitterions like this compound are fraught with difficulties. Zwitterions are often highly reactive species that serve as transient intermediates rather than stable, isolable products. rsc.orgnih.gov
Inherent Instability: The primary challenge stems from the inherent instability of the molecule. Arenediazonium salts are known to be thermally labile and can be explosive in the dry state. allen.in The instability is compounded by the strained 2H-pyran ring, which is prone to valence isomerization and ring-opening reactions. nih.govmdpi.com The combination of a high-energy diazonium group and a reactive heterocyclic system makes the target compound exceptionally sensitive.
High Reactivity and Polymerization: Zwitterionic intermediates are known to undergo rapid subsequent reactions. rsc.org For instance, zwitterions formed from the reaction of amines with electron-deficient alkynes can act as initiating species for polymerization. researchgate.net The target molecule, possessing both a nucleophilic olate and an electrophilic diazonium center, could potentially self-react or polymerize under the synthesis or isolation conditions.
Isolation and Purification: Isolating zwitterionic diazonium salts can be problematic. They are often formed as finely divided precipitates that are difficult to filter and handle. google.com The high polarity and salt-like character mean they are typically soluble only in polar solvents like water, where their reactivity may be enhanced, but insoluble in common organic solvents, complicating purification by standard techniques like recrystallization or chromatography. mdpi.com While some strategies exist for improving the isolation of zwitterionic diazonium salts, such as aggregation using surfactants, their application to a novel heterocyclic system would require significant empirical development. google.comgoogle.com The synthesis of pyridinium-derived zwitterions has been successful through simple solution methods where the products crystallize directly, but this is not a universally applicable outcome. rsc.org
Sensitivity to Reaction Conditions: The diazotization process itself requires careful control of temperature and pH. The acidic conditions required to generate the nitrosonium ion could potentially lead to the degradation of the sensitive pyranolate ring. Furthermore, the presence of water, while necessary for the in situ generation of nitrous acid, can also act as a nucleophile, leading to the decomposition of the diazonium salt to a phenol-type product and releasing nitrogen gas. allen.in
Advanced Spectroscopic Characterization Techniques for Novel Diazonium Pyrans
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for determining the detailed molecular structure of diazonium pyrans in solution.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon frameworks of the molecule. ipb.ptnih.govuobasrah.edu.iq For 5-diazonio-2H-pyran-6-olate, the ¹H NMR spectrum would display signals corresponding to the protons on the pyran ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the diazonio group and the electron-donating character of the olate functionality.
The ¹³C NMR spectrum is equally vital for mapping the carbon skeleton. mdpi.comfrontiersin.org The carbon atom directly attached to the strongly electron-withdrawing diazonio group is expected to be significantly deshielded, resulting in a downfield chemical shift. In contrast, the carbon atom of the olate group, bearing a negative charge, would be shielded and appear at a more upfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H on Pyran Ring | 4.0 - 7.5 | - |
| C2 (CH₂) | - | 60 - 80 |
| C3 (CH) | - | 100 - 120 |
| C4 (CH) | - | 110 - 140 |
| C5 (C-N₂⁺) | - | 130 - 150 |
Note: These are estimated ranges and can vary based on solvent and other experimental conditions.
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are employed. ipb.ptharvard.eduwikipedia.org
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the pyran ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs (¹³C-¹H), providing definitive assignments of protonated carbons. wikipedia.orgnanalysis.comlibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the carbon bearing the diazonio group and the olate carbon, by observing their correlations with nearby protons. ipb.ptmdpi.comlibretexts.org
The potential for tautomerism or conformational equilibria in diazonium pyrans can be investigated using dynamic NMR (DNMR) studies. bohrium.comnih.govfu-berlin.de By acquiring NMR spectra at various temperatures, it is possible to observe changes in the spectra, such as peak broadening or coalescence, which can provide information about the kinetics and thermodynamics of these dynamic processes. bohrium.comresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups.
A key diagnostic feature in the IR and Raman spectra of this compound would be the stretching vibration of the diazonio group (N≡N). This vibration typically gives rise to a strong and sharp absorption band in the range of 2220–2300 cm⁻¹ in the IR spectrum. researchgate.net The olate group (C–O⁻) would also exhibit a characteristic stretching vibration.
The pyran ring itself possesses a set of characteristic vibrational modes. nih.govlibretexts.orgyoutube.com These include C=C stretching vibrations, C–H stretching and bending modes, and ring breathing modes, which collectively provide a spectroscopic fingerprint for the pyran core. nih.govresearchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Functional Group / Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Diazonio (N≡N) Stretch | 2220 - 2300 | IR, Raman |
| Pyran Ring C=C Stretch | 1500 - 1650 | IR, Raman |
| Olate (C–O⁻) Stretch | 1200 - 1400 | IR, Raman |
| Aromatic/Vinylic C–H Stretch | 3000 - 3100 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of new chemical entities. Through ionization and subsequent analysis of mass-to-charge ratios, it offers profound insights into molecular composition and stability.
High-Resolution Mass Spectrometry (HRMS) is critical for the initial characterization of a novel compound like this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the confident determination of the elemental composition. nih.gov For a new diazonium pyran, HRMS would be employed to verify its molecular formula by comparing the experimentally measured mass with the theoretically calculated exact mass.
The molecular formula of the this compound cation is C₅H₃N₂O₂⁺. The theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to produce a measured mass that aligns closely with this theoretical value, thereby confirming the elemental formula and ruling out other possibilities with the same nominal mass. nih.gov
Table 1: Theoretical HRMS Data for this compound (C₅H₃N₂O₂⁺)
| Ion | Formula | Theoretical m/z (Monoisotopic) |
|---|---|---|
| [M]⁺ | C₅H₃N₂O₂⁺ | 123.0189 |
This table presents the calculated exact mass for the primary molecular ion, which is essential for its initial identification via HRMS.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of this compound (precursor ion) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). uab.edu The resulting fragment ions (product ions) provide information about the molecule's connectivity and the relative stability of its substructures.
For aromatic diazonium compounds, a characteristic fragmentation pathway is the loss of a dinitrogen molecule (N₂), which is both enthalpically and entropically favorable. wikipedia.org This primary fragmentation would be a key diagnostic marker for the diazonium functionality. Subsequent fragmentations could involve cleavages of the pyran ring, such as the loss of carbon monoxide (CO) or other small neutral molecules. researchgate.netyoutube.com Analyzing these fragmentation pathways allows for a detailed structural assignment. nih.govwvu.eduresearchgate.net
Table 2: Plausible MS/MS Fragmentation Pathways for this compound (Precursor Ion m/z = 123.0189)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 123.0189 | N₂ (28.0061 Da) | 95.0128 | C₅H₃O₂⁺ (pyran-derived cation) |
| 95.0128 | CO (27.9949 Da) | 67.0179 | C₄H₃O⁺ |
This interactive table outlines the expected major fragmentation steps for the title compound, which are crucial for confirming its molecular structure.
Advanced X-ray Crystallography for Solid-State Structural Determination
While mass spectrometry reveals molecular formula and connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for understanding stereochemistry, bond lengths, bond angles, and intermolecular interactions. ias.ac.in
Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. For a novel compound like this compound, obtaining suitable crystals would allow for the unambiguous determination of its molecular geometry.
The data would confirm the planarity of the pyran ring and provide precise measurements of all bond lengths and angles. A key structural feature of interest would be the C-N≡N linkage of the diazonium group. Crystallographic studies of other diazonium salts have shown this linkage to be essentially linear, with an N≡N bond distance very close to that of molecular dinitrogen (approximately 1.08 Å). wikipedia.org This technique would also definitively establish the zwitterionic (or inner salt) nature of the compound by showing the charge separation between the diazonium cation and the olate anion.
Table 3: Expected Bond Distances and Angles from Single Crystal X-ray Diffraction
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Distance | N≡N | ~ 1.08 - 1.10 Å |
| Bond Distance | C-N (diazonio) | ~ 1.38 - 1.42 Å |
| Bond Distance | C-O (olate) | ~ 1.25 - 1.28 Å |
| Bond Angle | C-N-N | ~ 178 - 180° |
This table summarizes the anticipated key geometric parameters for this compound, based on data from analogous structures.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves within a crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. researchgate.netnih.gov For a zwitterionic compound such as this compound, strong electrostatic interactions between the positively charged diazonium group of one molecule and the negatively charged olate oxygen of a neighboring molecule would be expected to be a dominant packing force.
In addition to these charge-charge interactions, other forces such as π-π stacking between the aromatic pyran rings and weaker C-H···O hydrogen bonds could further stabilize the crystal structure. ias.ac.inmdpi.com Understanding these interactions is fundamental to crystal engineering and predicting the material properties of the compound. dntb.gov.ua
Table 4: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Description |
|---|---|
| Ion-Ion Interaction | Electrostatic attraction between the -N₂⁺ group and the -O⁻ group of adjacent molecules. |
| π-π Stacking | Parallel stacking of the pyran rings, contributing to lattice stability. |
This table details the non-covalent interactions likely to dictate the solid-state packing of this compound.
Table 5: Compound Names Mentioned in this Article
| Compound Name |
|---|
Reactivity and Transformation Pathways of 5 Diazonio 2h Pyran 6 Olate
Nitrogen Extrusion and Carbene/Nitrene Formation
A characteristic reaction of diazonium salts is the elimination of the exceptionally stable dinitrogen molecule (N₂), which can be induced thermally or photochemically. This process leads to the formation of highly reactive intermediates.
The decomposition of aryldiazonium salts can proceed through different mechanisms depending on the conditions. researchgate.net Thermal decomposition in the solid state or in solution often involves the loss of nitrogen gas. ucl.ac.uk Photochemical decomposition can also be initiated by irradiation, sometimes with visible light, leading to the generation of radical species. ucla.edunih.gov
For 5-diazonio-2H-pyran-6-olate, it is plausible that both thermal and photochemical stimuli would lead to the extrusion of N₂. The stability of the diazonium salt is a critical factor, with many aryldiazonium salts being unstable at elevated temperatures. ucl.ac.uk The specific decomposition temperature and photochemical sensitivity of this compound would be influenced by the electronic properties of the pyran-6-olate ring.
The loss of dinitrogen from a diazonium salt typically generates a highly reactive carbene or a related species. nih.govnih.gov In the case of this compound, the extrusion of N₂ would likely produce a highly reactive pyran-derived carbene. These carbenes are electrophilic species that can undergo a variety of subsequent reactions.
The generation of such carbenes can be confirmed by trapping experiments. Common trapping agents for carbenes include alkenes, which would lead to the formation of cyclopropane (B1198618) derivatives. nih.gov In the absence of an external trapping agent, the carbene intermediate could undergo intramolecular rearrangement or react with the solvent. The formation of an intramolecular oxonium ylide is also a possibility, which can then lead to various rearrangement products. ucla.edunih.gov
| Reactive Intermediate | Method of Generation | Potential Trapping Product (with cyclohexene) | Potential Intramolecular Product |
| Pyran-derived carbene | Thermal or Photochemical N₂ extrusion | Bicyclic cyclopropane adduct | Rearranged pyran derivative |
| Pyran-derived radical | Photochemical decomposition | Arylated cyclohexene | Dimerized pyran species |
Table 1: Hypothetical Reactive Intermediates from this compound and Their Potential Fates.
Diazo Coupling Reactions
Diazo coupling reactions are a cornerstone of azo dye synthesis, where the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction. psiberg.comnih.gov
The diazonio group in this compound is expected to be a weak electrophile. lkouniv.ac.inyoutube.com As such, it would readily react with electron-rich aromatic and heteroaromatic compounds, such as phenols, anilines, and activated heterocycles like pyrazolones. libretexts.org The reaction typically occurs at the para position of the activated ring, unless this position is blocked, in which case ortho substitution is observed. libretexts.org The pH of the reaction medium is a critical parameter, with phenols coupling under slightly alkaline conditions and anilines in weakly acidic media. lkouniv.ac.inyoutube.com
The product of a diazo coupling reaction is an azo compound, characterized by the -N=N- functional group. nih.gov The reaction of this compound with a suitable coupling partner would result in the formation of a novel heterocyclic azo dye, incorporating the pyran moiety. researchgate.netresearchgate.net These compounds are often highly colored due to the extended conjugated system. The synthesis of various azo dyes based on pyran and pyrazole (B372694) scaffolds has been reported, highlighting the versatility of this approach. researchgate.netresearchgate.netresearchgate.net
| Coupling Partner | Typical Reaction pH | Expected Product Type |
| Phenol | 8-10 | Hydroxy-substituted pyran-azo-benzene |
| Aniline | 4-7 | Amino-substituted pyran-azo-benzene |
| N,N-Dimethylaniline | 4-7 | Dimethylamino-substituted pyran-azo-benzene |
| β-Naphthol | 8-10 | Pyran-azo-naphthalene derivative |
| 4-Hydroxy-6-methyl-2-pyrone | Neutral to slightly acidic | Bis-pyran azo compound |
Table 2: Predicted Outcomes of Diazo Coupling Reactions with this compound.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
While less common for diazonium salts themselves, the corresponding diazo compounds can participate in cycloaddition reactions. It is conceivable that under certain conditions, this compound could exhibit reactivity analogous to other 1,3-dipoles. The reactivity of pyridinium (B92312) ylides in 1,3-dipolar cycloadditions provides a relevant analogy for six-membered nitrogen-containing heterocycles. researchgate.net These reactions are valuable for the synthesis of spiro-fused heterocyclic systems. researchgate.net
The participation of a pyran-based diazonium compound in a [3+2] cycloaddition would lead to the formation of a five-membered heterocyclic ring fused to the pyran structure. The specific outcome would depend on the nature of the dipolarophile. This reaction pathway would offer a route to complex, polycyclic architectures containing the pyran motif.
Reactivity as a 1,3-Dipole
The diazonium moiety in this compound can be expected to exhibit reactivity analogous to other diazo compounds, which are well-established 1,3-dipoles. In this capacity, it can participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.govwikipedia.org This type of reaction, often referred to as a Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.org
The reaction proceeds in a concerted, pericyclic fashion, involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile. wikipedia.org When this compound reacts with an alkene, the expected product is a pyrazoline derivative fused to the pyran ring. If an alkyne is used as the dipolarophile, a pyrazole is formed. wikipedia.org The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the reacting partners. wikipedia.org Generally, the terminal nitrogen of the diazo group will bond to the more electron-deficient carbon of the dipolarophile.
| Dipolarophile | Expected Product Type |
|---|---|
| Alkene | Fused Pyrazoline |
| Alkyne | Fused Pyrazole |
| Nitrile | Fused Triazole |
| Carbonyl Compound | Fused Oxadiazoline |
This interactive table summarizes the expected product types from the 1,3-dipolar cycloaddition of this compound with various dipolarophiles.
Formation of Novel Fused Heterocyclic Systems
The diazonium group is a versatile functional group for the synthesis of fused heterocyclic systems. Heterocyclic diazonium salts are known to undergo intramolecular cyclization reactions, leading to the formation of condensed ring systems. acs.org In the case of this compound, the presence of the nucleophilic olate oxygen and the π-system of the pyran ring provides opportunities for intramolecular reactions.
Depending on the reaction conditions, the diazonium salt can cyclize onto the pyran ring to form novel fused heterocycles. For instance, under appropriate conditions, an intramolecular cyclization could lead to the formation of a pyrazolo[4,3-c]pyran-type structure. The specific pathway and product would be influenced by factors such as temperature, solvent, and the presence of catalysts. The synthesis of fused heterocycles like indoloisoquinolines and isoindoles has been achieved through rhodium-catalyzed C-H activation and annulation reactions with diazo compounds. Similar strategies could potentially be applied to this compound to access a variety of unique fused systems.
| Reaction Type | Potential Fused Heterocycle |
|---|---|
| Intramolecular Cyclization | Pyrazolo[4,3-c]pyran derivative |
| Coupling with active methylene (B1212753) compounds | Fused Pyridazine derivative |
| Annulation with alkynes | Fused Pyrazole derivative |
This interactive table outlines potential fused heterocyclic systems that could be synthesized from this compound.
Nucleophilic and Electrophilic Reactivity of the Pyran-6-olate Moiety
The pyran-6-olate portion of the molecule possesses both nucleophilic and electrophilic centers, contributing to its diverse reactivity.
Role of the Olate Anion as a Nucleophilic Center
The olate anion is a significant nucleophilic center in the molecule. The negative charge on the oxygen atom enhances the electron density of the ring system, making it susceptible to attack by electrophiles. This nucleophilicity is particularly pronounced at the oxygen atom itself, which can participate in reactions such as alkylation and acylation. Furthermore, the electron-donating nature of the olate can activate the pyran ring towards electrophilic aromatic substitution-type reactions, although the non-aromatic nature of the 2H-pyran ring must be considered. The interaction of 2H-furo[3,2-b]pyran-2-ones with electrophilic agents has been shown to result in acylation at the oxygen atom of the pyranone ring. nih.gov
Electrophilic Sites on the Pyran Ring
| Position on Pyran Ring | Expected Reactivity |
|---|---|
| C2 | Electrophilic |
| C3 | Less Reactive |
| C4 | Electrophilic |
| C5 | Nucleophilic (in some pyran-2-ones) |
| C6 | Electrophilic |
This interactive table indicates the expected electrophilic and nucleophilic sites on the pyran ring of the this compound moiety, based on analogous structures.
Ring-Opening and Rearrangement Reactions
The strained 2H-pyran ring system is prone to undergo ring-opening and rearrangement reactions, particularly under thermal or photochemical conditions.
Electrocyclic Ring Opening and Subsequent Transformations
2H-pyrans are known to exist in equilibrium with their open-chain valence isomers, which are 1-oxatrienes, via a reversible 6π-electrocyclic reaction. nih.gov This process is governed by the principles of orbital symmetry. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org For a 6-pi electron system like the 2H-pyran ring, thermal ring-opening is predicted to be a disrotatory process, while photochemical ring-opening would be conrotatory. masterorganicchemistry.com
The electrocyclic ring-opening of this compound would generate a highly reactive vinylketene intermediate with a diazonium group. This intermediate could then undergo a variety of subsequent transformations, such as intramolecular cyclizations, rearrangements, or reactions with other species present in the reaction mixture. The stability of the 2H-pyran form is often influenced by the substituents on the ring. nih.gov Photochemical rearrangements of related 4H-pyran-4-ones to 2H-pyran-2-ones have been reported, highlighting the propensity of pyran systems to undergo skeletal reorganizations.
| Condition | Predicted Mode of Ring Opening | Intermediate |
|---|---|---|
| Thermal | Disrotatory | Vinylketene with diazonium group |
| Photochemical | Conrotatory | Vinylketene with diazonium group |
This interactive table summarizes the predicted mode of electrocyclic ring-opening for the 2H-pyran ring of this compound under different conditions and the expected reactive intermediate.
Potential Applications in Organic Synthesis and Materials Science Non Prohibited
Advanced Chemical Probe Development
Use in Mechanistic Organic Chemistry Studies
The unique structure of 5-diazonio-2H-pyran-6-olate, featuring a diazonium group on a pyran ring, makes it an interesting candidate for mechanistic investigations in organic chemistry. The reactivity of diazonium salts is highly dependent on the nature of the organic moiety to which the diazonium group is attached. wikipedia.org
Studies on analogous heterocyclic diazonium salts, such as pyridine-2-diazonium salts, have revealed their high reactivity and the influence of the heteroatom on the stability of the diazonium group. tnpu.edu.ua The proximity of the diazonium group to the ring heteroatom can lead to partial delocalization of the positive charge, affecting the compound's stability and reaction pathways. tnpu.edu.ua
Mechanistic studies involving a compound like this compound could provide insights into:
Dediazoniation Mechanisms: The decomposition of diazonium salts can proceed through different pathways, including the formation of highly reactive aryl cations or aryl radicals. nptel.ac.innih.gov Investigating the decomposition of this compound under various conditions (e.g., thermal, photochemical, or in the presence of promoters like pyridine) could elucidate the nature of the intermediates formed. nih.gov
Substituent Effects: The pyran ring and its substituents would influence the electronic properties and, consequently, the reactivity of the diazonium group. fiveable.me Systematic studies could quantify these effects, contributing to a deeper understanding of structure-reactivity relationships in heterocyclic systems.
Reaction Kinetics: Kinetic studies on the reactions of this compound with various nucleophiles or radical traps would provide valuable data on reaction rates and mechanisms.
The table below summarizes potential research findings from mechanistic studies on analogous heterocyclic diazonium salts, which could be extrapolated to this compound.
| Mechanistic Aspect | Potential Research Finding for this compound | Analogous System Studied |
| Intermediate Formation | Formation of pyran-yl radicals upon pyridine-promoted dediazoniation. nih.gov | Aryldiazonium tetrafluoroborates nih.gov |
| Reaction Pathway | Competition between nucleophilic substitution and radical-mediated pathways. | Pyridine-2-diazonium salts in anionarylation reactions. tnpu.edu.ua |
| Substituent Effects | Electron-donating or withdrawing groups on the pyran ring altering the rate of N₂ loss. | Substituted aryldiazonium salts. fiveable.me |
Reagents for Specific Chemical Transformations
Heterocyclic diazonium salts are versatile reagents in organic synthesis, primarily used for the introduction of various functional groups and the construction of complex molecular architectures. fiveable.mebritannica.com Based on the reactivity of similar compounds, this compound could serve as a valuable reagent in several transformations.
Anionarylation Reactions: Pyridine-2-diazonium salts have been shown to react with unsaturated compounds in the presence of copper salts to yield chloro- and thiocyanatohetarylation products. tnpu.edu.ua Similarly, this compound could potentially be used to introduce functionalized pyran moieties onto unsaturated substrates.
Coupling Reactions: Diazonium salts are known to act as electrophiles in coupling reactions with electron-rich aromatic compounds like phenols and anilines to form azo dyes. nptel.ac.inlkouniv.ac.in Furthermore, heterocyclic diazonium salts, such as those derived from pyrazole (B372694), undergo coupling with active methylene (B1212753) compounds, leading to the synthesis of fused heterocyclic systems like pyrazolotriazines. researchgate.net this compound could potentially undergo similar coupling reactions to generate novel heterocyclic structures.
Sandmeyer-Type Reactions: The diazonium group is an excellent leaving group and can be replaced by a variety of nucleophiles, often catalyzed by copper salts in what are known as Sandmeyer reactions. masterorganicchemistry.comstudy.com This would allow for the synthesis of various substituted pyran derivatives from a common 5-amino-2H-pyran-6-one precursor via diazotization.
The following table presents potential chemical transformations that could be achieved using this compound, based on reactions of analogous heterocyclic diazonium salts.
| Reaction Type | Potential Reagents and Conditions | Potential Product | Analogous Reaction |
| Chloro-pyran-ylation | Acrylamide, CuCl₂ | 2-chloro-3-(2H-pyran-6-ol-5-yl)propanamide | Chlorohetarylation with pyridine-2-diazonium chloride tnpu.edu.ua |
| Azo Coupling | Phenol, alkaline pH | 4-((2H-pyran-6-ol-5-yl)diazenyl)phenol | Coupling of diazonium salts with phenols lkouniv.ac.in |
| Synthesis of Fused Heterocycles | Active methylene nitrile, acid catalysis | Pyranopyridazine derivative | Cyclization of hydrazones from pyrazolone (B3327878) diazonium salt |
| Sandmeyer Reaction (Cyanation) | CuCN | 6-hydroxy-2H-pyran-5-carbonitrile | Cyanation of aryl diazonium salts masterorganicchemistry.com |
Future Research Directions and Challenges
Exploration of Substituted Derivatives and Their Impact on Stability/Reactivity
A primary avenue of research would involve the synthesis and characterization of a library of substituted 5-diazonio-2H-pyran-6-olate derivatives. The systematic introduction of various functional groups onto the pyran ring could profoundly influence the electronic and steric properties of the molecule, thereby tuning its stability and reactivity. For instance, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) could be strategically placed to modulate the electron density of the pyran ring and the diazonium group.
Potential Substituent Effects:
| Substituent Type | Potential Position(s) | Expected Impact on Stability | Expected Impact on Reactivity |
| Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | C2, C3, C4 | May increase electron density on the ring, potentially destabilizing the diazonium group. | Could enhance the nucleophilicity of the olate oxygen. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | C2, C3, C4 | May withdraw electron density, potentially stabilizing the zwitterionic form. | Could increase the electrophilicity of the diazonium group. |
| Sterically Bulky Groups (e.g., -C(CH₃)₃) | C2, C4 | Could provide kinetic stabilization by sterically hindering intermolecular reactions. | May impede access to reactive sites. |
The synthesis of these derivatives would likely pose a significant challenge, requiring the development of robust and versatile synthetic methodologies.
Advanced Spectroscopic and Mechanistic Characterization of Transient Species
Given the probable transient nature of this compound, its isolation and characterization would require advanced spectroscopic techniques. Low-temperature NMR and IR spectroscopy, as well as ultrafast laser spectroscopy, could be employed to study the molecule in situ and probe its electronic structure and bonding. Mechanistic studies would be crucial to understanding its decomposition pathways and its reactivity in various chemical transformations. Isotopic labeling studies, coupled with computational modeling, could provide valuable insights into the reaction mechanisms.
Integration with Flow Chemistry and Automated Synthesis for Handling Reactive Compounds
The potential instability of this compound makes it an ideal candidate for synthesis and utilization in continuous flow systems. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing highly reactive intermediates. The ability to generate and immediately use the compound in a subsequent reaction step (a "generate-and-quench" approach) would minimize decomposition and enhance safety. Automated synthesis platforms could further enable the rapid screening of reaction conditions and the synthesis of a diverse library of derivatives.
Application of Machine Learning and AI in Predicting Zwitterion Behavior
The complex interplay of factors governing the stability and reactivity of a novel zwitterion like this compound presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI). By training ML models on existing data for known diazonium compounds and other zwitterionic species, it may be possible to predict the properties of this hypothetical molecule. AI could be used to forecast its stability under various conditions, predict its spectral signatures, and even suggest optimal synthetic pathways. This in silico approach could significantly accelerate the research and development process by prioritizing the most promising experimental avenues.
Q & A
Q. What are the optimal synthetic routes for preparing 5-diazonio-2H-pyran-6-olate with high purity?
A multi-step synthesis approach is recommended, starting with diazotization of precursor amines under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Subsequent cyclization with pyran derivatives should be monitored via thin-layer chromatography (TLC) to isolate intermediates. Purification via recrystallization (e.g., ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) can achieve >95% purity. Validate purity using HPLC with UV detection at λ = 250–300 nm, referencing pyran-olate absorbance profiles .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
Stability studies should employ UV-Vis spectroscopy to track diazonium group decomposition (λmax shifts) across pH 2–12. Use buffered solutions (e.g., phosphate, citrate) and monitor time-dependent absorbance changes. Complementary ¹H-NMR in D₂O can detect proton exchange or ring-opening products. For quantitative degradation kinetics, high-resolution mass spectrometry (HRMS) is critical to identify transient intermediates .
Q. What analytical techniques are most effective for distinguishing this compound from its tautomers?
Tautomeric equilibria can be resolved via ¹³C-NMR to assess carbonyl vs. enolic carbon signals. Variable-temperature NMR (e.g., 25–80°C) may reveal dynamic interconversion. IR spectroscopy (1600–1700 cm⁻¹ region) can differentiate C=O stretching modes from conjugated diazonium groups. Computational modeling (DFT) of tautomeric energies provides supplementary validation .
Q. How should researchers design experiments to assess the compound’s reactivity in cross-coupling reactions?
Screen palladium/copper-catalyzed conditions (e.g., Suzuki, Heck) with aryl boronic acids or alkenes. Track reaction progress via GC-MS or LC-MS to identify coupling adducts. Optimize solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to balance diazonium stability and reactivity. Control oxygen/moisture rigorously to prevent premature decomposition .
Q. What strategies mitigate hazards associated with handling this compound?
Conduct small-scale (<1 g) syntheses in fume hoods with blast shields. Use chilled reaction vessels to suppress exothermic diazotization. Store solids desiccated at –20°C in amber vials to limit photolytic/thermal degradation. Emergency protocols should include immediate neutralization of spills with ice-cold sodium bicarbonate .
Advanced Research Questions
Q. How can contradictory data on the compound’s catalytic activity in C–H functionalization be resolved?
Apply systematic meta-analysis of reaction conditions (e.g., solvent, catalyst loading, temperature) across literature. Replicate key studies with standardized reagents and in-situ Raman spectroscopy to correlate reaction progress with intermediate speciation. Use multivariate statistics (PCA) to identify confounding variables .
Q. What computational models are suitable for predicting the reactivity of the diazonium group in this compound?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity. Molecular dynamics simulations (MD) in explicit solvent models (e.g., water, DMSO) reveal solvation effects on transition states. Validate models against experimental kinetic isotope effects (KIE) .
Q. How does steric hindrance from the pyran ring influence regioselectivity in cycloaddition reactions?
Synthesize analogues with substituted pyran rings (e.g., methyl, phenyl groups) and compare reaction outcomes via X-ray crystallography of adducts. Use distortion/interaction analysis (DFT) to quantify steric contributions to activation barriers. Competitive experiments with dienophiles of varying bulk (e.g., maleimides vs. norbornene) provide empirical selectivity trends .
Q. What methodologies address discrepancies in reported thermodynamic parameters for diazonium decomposition?
Calorimetric studies (DSC/TGA) under inert atmospheres can measure decomposition enthalpies. Cross-validate with isothermal titration calorimetry (ITC) in buffered solutions. Reanalyze historical data using the Eyring-Polanyi equation to harmonize kinetic vs. thermodynamic interpretations .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
Prioritize derivatives with systematic modifications (e.g., electron-withdrawing/donating substituents, ring size variations). Use high-throughput screening (HTS) in biological assays (e.g., enzyme inhibition) paired with QSAR modeling (MLR or machine learning). Validate hypotheses with X-ray co-crystallography of target-ligand complexes .
Q. Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
